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Compound of Interest

Compound Name: Tris succinate

Cat. No.: B3430625

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tris succinate buffers, detailing their
physicochemical properties and roles in biological systems. The information presented herein is
intended to equip researchers, scientists, and drug development professionals with the
fundamental knowledge required for the effective application of these buffer systems in
experimental design and pharmaceutical formulation.

Core Concepts: pKa and Buffering Range

A buffer solution resists changes in pH upon the addition of an acid or base. The effectiveness
of a buffer is determined by its pKa and buffering range. The pKa is the pH at which the acidic
and basic forms of the buffer are present in equal concentrations. The buffering range is the pH
range over which a buffer can effectively neutralize added acids and bases without a significant
change in pH. Generally, the effective buffering range is considered to be pKa = 1.

Tris
Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a primary amine that is widely
used as a biological buffer. Its pKa is approximately 8.1 at 25°C, making it an effective buffer in

the slightly alkaline pH range of 7.0 to 9.2.[1][2] The pKa of Tris is, however, sensitive to
temperature changes.

Succinic Acid
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Succinic acid is a dicarboxylic acid with two pKa values, corresponding to the ionization of its
two carboxyl groups. The first pKa (pKal) is approximately 4.2, and the second pKa (pKaz2) is
around 5.6.[3][4] This allows for the creation of succinate-based buffers that are effective in the
acidic pH range of approximately 3.2 to 6.6. Succinate buffers are particularly useful in
biochemical and pharmaceutical applications, with a notable buffering capacity between pH 4.5
and 6.0.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tris and succinic acid, providing a
clear comparison of their properties.

Buffering Range Molecular Weight (
Compound pKa at 25°C
(pH) g/mol)
Tris ~8.1 7.0-9.2 121.14
o ] pKal: ~4.2, pKa2:
Succinic Acid 3.2-6.6 118.09

~5.6

Experimental Protocols

This section provides detailed methodologies for the determination of pKa and buffering range,
as well as the preparation of a Tris-succinate buffer.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for the precise determination of pKa values.[6]

Materials:

pH meter with a combination pH electrode

Magnetic stirrer and stir bar

Buret (50 mL)

Beakers (100 mL, 250 mL)
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Volumetric flasks

Standardized 0.1 M hydrochloric acid (HCI) solution

Standardized 0.1 M sodium hydroxide (NaOH) solution

The weak acid or weak base to be analyzed (e.g., Tris or succinic acid)

Deionized water

Procedure:

Calibrate the pH meter: Use standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and
10.00) to calibrate the pH meter.

Prepare the analyte solution: Accurately weigh a known amount of the substance and
dissolve it in a known volume of deionized water in a beaker. A typical concentration is 0.01
Mto 0.1 M.

Set up the titration: Place the beaker with the analyte solution on the magnetic stirrer and
add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged
but does not interfere with the stir bar.

Perform the titration:

o For a weak acid (e.g., succinic acid), fill the buret with the standardized NaOH solution.

o For a weak base (e.qg., Tris), fill the buret with the standardized HCI solution.

Record initial pH: Record the pH of the analyte solution before adding any titrant.

Add titrant in increments: Add the titrant in small, known increments (e.g., 0.5 mL or 1.0 mL).
After each addition, allow the solution to stabilize and record the pH and the total volume of
titrant added.

Identify the equivalence point(s): Continue the titration until the pH begins to change rapidly,
indicating the approach of the equivalence point. Continue adding titrant past the
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equivalence point until the pH stabilizes again. For a diprotic acid like succinic acid, there will
be two equivalence points.

 Plot the titration curve: Plot the recorded pH values (y-axis) against the volume of titrant
added (x-axis).

o Determine the pKa: The pKa is the pH at the half-equivalence point. To find this, determine
the volume of titrant required to reach the equivalence point. The half-equivalence point is
half of this volume. The pH at this volume on the titration curve is the pKa. For succinic acid,
two pKa values will be determined from the two half-equivalence points.

Determination of Buffering Range and Capacity

The buffering range is experimentally determined by assessing the buffer's capacity to resist
pH changes upon the addition of a strong acid or base.

Materials:

Prepared buffer solution of known concentration
o Standardized 0.1 M HCI solution

o Standardized 0.1 M NaOH solution

e pH meter and electrode

e Buret

e Magnetic stirrer and stir bar

» Beakers

Procedure:

» Prepare the buffer: Prepare a buffer solution of the desired concentration (e.g., 0.1 M Tris-
succinate).
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e Measure initial pH: Place a known volume (e.g., 50 mL) of the buffer in a beaker and
measure its initial pH.

« Titrate with strong acid: Fill a buret with standardized 0.1 M HCI. Add the HCI in small
increments (e.g., 0.5 mL) to the buffer solution while stirring. Record the pH after each
addition.

« |dentify the lower limit of the buffering range: Continue adding HCI until the pH drops by
approximately one pH unit from the pKa. The point at which the pH begins to change rapidly
indicates the limit of the buffer's effectiveness against acid.

« Titrate with strong base: Take a fresh 50 mL aliquot of the buffer solution. Fill a clean buret
with standardized 0.1 M NaOH. Add the NaOH in small increments, recording the pH after
each addition.

« |dentify the upper limit of the buffering range: Continue adding NaOH until the pH increases
by approximately one pH unit from the pKa. The point at which the pH begins to change
rapidly indicates the limit of the buffer's effectiveness against base.

o Determine the buffering range: The effective buffering range is the pH range between the
points where the buffer's ability to resist pH change diminishes significantly.

o Calculate Buffer Capacity (B): The buffer capacity can be calculated using the formula: 3 =
(moles of acid or base added) / (volume of buffer in L x ApH) A higher 3 value indicates a
greater resistance to pH change.

Preparation of Tris-Succinate Buffer

This protocol describes the preparation of a 0.05 M Tris-succinate buffer.
Materials:

 Tris(hydroxymethyl)aminomethane (Tris)

» Succinic acid

e Deionized water
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pH meter

Magnetic stirrer and stir bar

Beakers and volumetric flasks

Hydrochloric acid (HCI) or Sodium hydroxide (NaOH) for pH adjustment (optional)
Procedure:
e Prepare stock solutions:

o 0.1 M Tris solution: Dissolve 12.11 g of Tris in deionized water and bring the final volume
to 1 L in a volumetric flask.

o 0.1 M Succinic acid solution: Dissolve 11.81 g of succinic acid in deionized water and
bring the final volume to 1 L in a volumetric flask.

o Prepare the buffer:

[e]

To prepare a 0.05 M Tris-succinate buffer, you can start with a 0.1 M Tris solution.[7]
o Take a specific volume of the 0.1 M Tris solution.

o Slowly add the 0.1 M succinic acid solution while monitoring the pH with a calibrated pH
meter until the desired pH is reached.

o Dilute the final solution with deionized water to achieve a final Tris concentration of 0.05
M. For example, if you start with 500 mL of 0.1 M Tris, the final volume after adding
succinic acid and diluting should be 1 L. The final concentration of succinate will depend
on the amount of succinic acid solution added to reach the target pH.

Biological Signhaling Pathways

While Tris primarily serves as a buffering agent in biological experiments, succinate has been
identified as a key signaling molecule, particularly in the context of inflammation and cancer.

Succinate Signaling via SUCNR1
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Extracellular succinate can act as a signaling molecule by binding to the G-protein coupled
receptor, SUCNRL1 (also known as GPR91). This interaction triggers downstream signaling
cascades that can modulate cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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